2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate
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Overview
Description
The compound “2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate” is a complex organic molecule. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The benzo[de]isoquinoline group is a polycyclic aromatic system, which may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present . For example, the morpholino group might be involved in reactions with electrophiles, while the benzoate ester could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the morpholino and the benzoate ester would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Applications
Anticancer Activities
A study involving the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives reported potential cytotoxicity against A549 and HT29 cell lines, suggesting interesting anticancer activities. This work emphasizes the importance of developing novel compounds with potential therapeutic applications in oncology (Nowak et al., 2014).
Catalytic Alkylation of Cyclic Amines
The effectiveness of ruthenium complexes in catalyzing the alkylation of pyrrolidine and morpholine with alcohols has been demonstrated, showcasing a method to modify nitrogen-containing rings, which are prevalent in many pharmaceuticals and biologically active molecules (Öznur Doğan Ulu et al., 2017).
Chemical Synthesis and Crystal Structure
Research on the synthesis of certain benzodioxane derivatives elucidates complex chemical structures and interactions, contributing to the understanding of molecular architectures and their potential applications in materials science (Chan et al., 2010).
Synthetic Methodologies for Heterocyclic Compounds
The Heck-mediated synthesis and cyclization of carbamic acid ethyl esters and benzonic acid methyl esters have been explored, leading to the total synthesis of naphtho[2,1-f]isoquinolines. Such methodologies are crucial for the development of novel heterocyclic compounds with potential pharmaceutical applications (Pampín et al., 2003).
Chemical Reactions and Mechanisms
- Formation of Pyrroline N-Oxide Rings: The interaction of α-isonitrosoketones with aldehydes and morpholine leading to the formation of pyrroline N-oxide rings illustrates the versatility of organic synthesis techniques in creating complex structures, which could have implications in the design of novel organic compounds with specific properties (Samsonov, 2004).
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology . Future research could explore the synthesis, properties, and potential applications of this and related compounds .
Mechanism of Action
Target of Action
The compound, also known as 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-methylbenzoate, is a derivative of the benzo[de]isoquinoline-1,3-dione system Similar compounds have been used as chemosensors, indicating potential targets could be various cations .
Mode of Action
Similar compounds have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect .
Pharmacokinetics
Similar compounds have been designed and synthesized with different end groups to increase solubility and crystallinity , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions , indicating that this compound may also have a similar effect.
Action Environment
The compound’s solubility and crystallinity, which can be influenced by environmental factors, have been enhanced through the grafting of triisopropylsilylethynyl groups .
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCPJMRTAYDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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